molecular formula C20H24N4O B2795366 N-cyclopropyl-1-(6-(o-tolyl)pyridazin-3-yl)piperidine-4-carboxamide CAS No. 1105233-17-7

N-cyclopropyl-1-(6-(o-tolyl)pyridazin-3-yl)piperidine-4-carboxamide

Numéro de catalogue: B2795366
Numéro CAS: 1105233-17-7
Poids moléculaire: 336.439
Clé InChI: QDSICYUEVHETQJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Synthesis Analysis

While there isn’t specific information available on the synthesis of “N-cyclopropyl-1-(6-(o-tolyl)pyridazin-3-yl)piperidine-4-carboxamide”, there are related studies on the synthesis of similar compounds . For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .


Molecular Structure Analysis

The pyridazine ring, which is a part of the “this compound” structure, is known for its unique physicochemical properties . It is characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust, dual hydrogen-bonding capacity that can be of importance in drug-target interactions .

Applications De Recherche Scientifique

Potential Applications in Drug Discovery and Development

Dipeptidyl Peptidase IV Inhibitors :Compounds with structures similar to "N-cyclopropyl-1-(6-(o-tolyl)pyridazin-3-yl)piperidine-4-carboxamide" may act as inhibitors of dipeptidyl peptidase IV (DPP IV), a validated target for the treatment of type 2 diabetes mellitus (T2DM). The inhibition of DPP IV, which hydrolyzes incretin molecules thereby reducing their insulinotropic effect, represents a significant therapeutic approach to managing T2DM. Research into new DPP IV inhibitors is ongoing, aiming to find molecules that specifically inhibit GLP-1 and GIP degradation without affecting the enzyme's activity on other substrates or its interactions with other proteins (Mendieta, Tarragó, & Giralt, 2011).

Central Nervous System (CNS) Acting Drugs :Functional chemical groups within compounds like the one might serve as leads for the synthesis of novel CNS-active drugs. Research has identified heterocycles with heteroatoms such as nitrogen, sulfur, and oxygen to be prevalent in compounds exhibiting effects ranging from antidepressant and anticonvulsant to analgesic activities. This suggests the structural motif of "this compound" could be of interest in designing new therapeutic agents targeting CNS disorders, considering its heterocyclic core and nitrogen-containing piperidine ring (Saganuwan, 2017).

Heterocyclic N-oxide Molecules :The versatility of heterocyclic N-oxide molecules in organic synthesis and their biological importance highlight the potential of compounds with similar structural features for applications in drug development. These molecules have shown significant functionalities in forming metal complexes, serving as catalysts in asymmetric synthesis, and displaying various medicinal properties including anticancer, antibacterial, and anti-inflammatory activities. Thus, the structural elements present in "this compound" might be leveraged in the synthesis and design of new heterocyclic N-oxide derivatives with broad application prospects in chemistry and medicine (Li et al., 2019).

Propriétés

IUPAC Name

N-cyclopropyl-1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O/c1-14-4-2-3-5-17(14)18-8-9-19(23-22-18)24-12-10-15(11-13-24)20(25)21-16-6-7-16/h2-5,8-9,15-16H,6-7,10-13H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDSICYUEVHETQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN=C(C=C2)N3CCC(CC3)C(=O)NC4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.